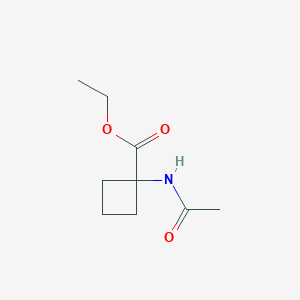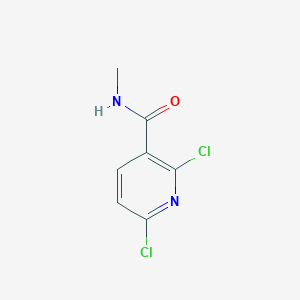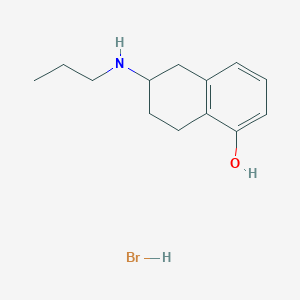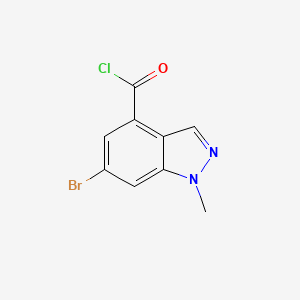![molecular formula C12H15N3 B13870216 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine CAS No. 1239649-27-4](/img/structure/B13870216.png)
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or chloride in the presence of potassium hydroxide in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazole and pyridine compounds.
Aplicaciones Científicas De Investigación
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .
Comparación Con Compuestos Similares
- 1-(1H-imidazol-1-yl)benzoate
- 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
- 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
Uniqueness: 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine is unique due to its specific substitution pattern on the imidazole and pyridine rings, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
1239649-27-4 |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine |
InChI |
InChI=1S/C12H15N3/c1-8-10(3)14-5-4-11(8)9(2)12-6-13-7-15-12/h4-7,9H,1-3H3,(H,13,15) |
Clave InChI |
BXXFIFZBCTYMNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1C)C(C)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13870149.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)

![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)


![2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)


![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)
